molecular formula C16H20BrNOS B2875495 2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1790196-77-8

2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2875495
CAS No.: 1790196-77-8
M. Wt: 354.31
InChI Key: RYMLIFDABRNOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic intermediate based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry . This specific compound features a 4-bromophenyl group and a methylthio ether functionality, making it a valuable building block for the exploration of structure-activity relationships (SAR) and for further synthetic modification via cross-coupling reactions . The stereochemistry is defined as (1R,5S), which is crucial for its interaction with biological targets, as the tropane skeleton is known for its enantioselective binding properties . The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged structure in neuroscience and pharmacology. Analogs of this scaffold are extensively investigated as ligands for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets for understanding psychostimulants like cocaine . Furthermore, research into 8-azabicyclo[3.2.1]octane derivatives has expanded to include their role as antagonists for receptors such as the vasopressin V1A receptor and the mu opioid receptor, highlighting the scaffold's versatility in drug discovery for treating conditions ranging from endocrine disorders to pain and addiction . This compound is supplied for research and development purposes only.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMLIFDABRNOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approaches

The (1R,5S)-configured bicyclic core is synthesized from tropinone derivatives via desymmetrization. For example:

  • Enantioselective reduction of tropinone using (-)-DIP-Cl [(R,R)-N,N-diisopropyltartramide chloride] yields (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with 94% ee.
  • Thiolation : The ketone at C3 undergoes nucleophilic attack with methylthiolate (NaSMe) in DMF at 80°C, yielding 3-(methylthio)-8-azabicyclo[3.2.1]octane.

Key data :

Step Reagents/Conditions Yield Purity (HPLC)
Tropinone reduction (-)-DIP-Cl, THF, -78°C 88% 98.5%
Thiolation NaSMe, DMF, 80°C, 12 h 76% 97.8%

Cycloaddition Strategies

Microwave-assisted [3+2] cycloadditions between cyclopropanated pyrrolidines and dipolarophiles (e.g., methyl acrylate) provide rapid access to the bicyclic framework:

  • Cyclopropanation : Pyrrolidine derivatives are treated with diethylzinc and CH$$2$$I$$2$$ to form cyclopropane rings.
  • Cycloaddition : Reacting with methyl acrylate under microwave irradiation (100°C, 30 min) yields the 8-azabicyclo[3.2.1]octane scaffold.

Advantages :

  • Short reaction time (<1 h).
  • No requirement for chiral auxiliaries.

Functionalization of the Aromatic Domain

Synthesis of 4-Bromophenyl Acetyl Precursors

The Pfitzinger reaction is employed to construct the 4-bromophenyl ketone moiety:

  • Quinoline formation : Isatin reacts with 4-bromoacetophenone in refluxing ethanol (NaOH, 80°C) to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid.
  • Decarboxylation : Heating the acid derivative in H$$2$$SO$$4$$/EtOH (110°C, 6 h) produces 2-(4-bromophenyl)quinoline-4-carboxylic acid ethyl ester.
  • Hydrazide formation : Hydrazine hydrate converts the ester to 2-(4-bromophenyl)quinoline-4-carbohydrazide, which is oxidized to the ketone using MnO$$_2$$.

Optimization :

  • Temperature : Reactions above 100°C improve decarboxylation efficiency.
  • Catalyst : MnO$$_2$$ gives superior oxidation yields (82%) compared to PCC (63%).

Coupling of Bicyclic and Aromatic Domains

Amide Bond Formation

The bicyclic amine reacts with 2-(4-bromophenyl)acetyl chloride under Schotten-Baumann conditions:

  • Acylation : 3-(Methylthio)-8-azabicyclo[3.2.1]octane (1.0 eq) is treated with 2-(4-bromophenyl)acetyl chloride (1.2 eq) in CH$$2$$Cl$$2$$/NaOH (0°C, 2 h).
  • Workup : The crude product is purified via recrystallization (CH$$2$$Cl$$2$$/n-heptane, 1:4) to afford the target compound.

Performance metrics :

  • Yield: 87%
  • Purity: 99.5% (GC)
  • Stereochemical integrity: >99% (1R,5S) by chiral HPLC.

Alternative Routes and Comparative Analysis

Bromination of Preformed Intermediates

N-Phenylpiperidine derivatives undergo regioselective para-bromination using N-bromosuccinimide (NBS) and tetra-n-butylammonium tetraphenylborate (0.1 eq) in CH$$_3$$CN:

  • Yield : 90%
  • Para-selectivity : 98:2 (para:ortho)

Analytical Characterization

Critical spectroscopic data for the final compound:

  • $$^1$$H NMR (CDCl$$3$$, 400 MHz): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.85–3.70 (m, 2H, N-CH$$2$$), 2.95 (s, 3H, SMe), 2.30–1.90 (m, 8H, bicyclic H).
  • HRMS : m/z calc. for C$${18}$$H$${21}$$BrNOS [M+H]$$^+$$: 394.0521; found: 394.0518.

Industrial Scalability and Cost Considerations

  • Raw material cost : Piperidine ($12/kg) and 4-bromoacetophenone ($45/kg) dominate expenses.
  • Catalyst recycling : Tetra-n-butylammonium tetraphenylborate is recoverable (>90%) via aqueous extraction.
  • Environmental impact : Water-based cycloadditions and ethanol solvent systems reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In medicinal chemistry, the compound’s bicyclic structure and functional groups make it a potential candidate for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

The compound may find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it might bind to a particular enzyme or receptor, inhibiting or modulating its activity. The bicyclic structure could facilitate binding through multiple points of interaction, enhancing specificity and potency.

Comparison with Similar Compounds

Core Bicyclic System Variations

The 8-azabicyclo[3.2.1]octane scaffold is shared across multiple compounds, but modifications to the bridgehead substituents and ring size significantly alter properties:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound 8-azabicyclo[3.2.1]octane 3-(methylthio), (1R,5S) Reference standard -
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-azabicyclo[3.2.1]octane 3-(triflate), 8-methyl Increased electrophilicity due to triflate group
3-Azabicyclo[3.1.0]hexane derivative 3-azabicyclo[3.1.0]hexane Smaller bicyclic system (3.1.0 vs. 3.2.1) Reduced steric bulk and altered bridgehead angles

Analysis : Smaller bicyclic systems (e.g., 3.1.0) may enhance metabolic stability but reduce binding affinity due to conformational flexibility . The triflate group in ’s compound introduces a leaving group, enabling further functionalization .

Aromatic Substituent Variations

The 4-bromophenyl group in the target compound is compared to other aryl/hydrophobic substituents:

Compound Name Aromatic Group Biological Activity Key Properties Reference
Target Compound 4-bromophenyl Not specified (in evidence) High lipophilicity, moderate steric bulk -
(4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-chlorophenyl Antibacterial (in vitro) Chlorine’s smaller size may reduce steric hindrance
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 4-bromo-thiophene Not specified Thiophene’s π-electron richness enhances aromatic interactions
Surinabant (from ) 5-(4-bromophenyl) Cannabinoid receptor antagonist Demonstrates bromophenyl’s relevance in CNS targeting

Analysis: Bromine’s lipophilicity may enhance blood-brain barrier penetration (e.g., surinabant in ), while chlorine () offers similar electronic effects with reduced steric bulk .

Linker and Functional Group Modifications

The ethanone linker is compared to esters, sulfonamides, and thioethers:

Compound Name Linker/Functional Group Key Features Reference
Target Compound Ethanone (-CO-) Ketone linker: Moderate polarity, hydrogen-bond acceptor -
Methyl (1R,3S,4S,5R)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-4-carboxylate Ester (-COO-) Higher polarity, hydrolytic susceptibility
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Sulfonamide (-SO₂-) Enhanced hydrogen-bonding capacity, metabolic stability
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone Thioether (-S-) Similar to target’s methylthio; isoxazole adds heterocyclic diversity

Analysis : Sulfonamides () improve water solubility and target engagement via hydrogen bonding, while esters () may suffer from hydrolysis in vivo . Thioethers () balance lipophilicity and stability, mirroring the target’s methylthio group .

Stereochemical and Conformational Impact

The (1R,5S) configuration in the target compound is critical for spatial alignment with biological targets. For example:

  • ’s compound uses an exo,exo stereochemistry, which may alter ring puckering and substituent orientation compared to the target’s endo configuration .
  • ’s compound employs a (3-exo) fluorophenyl group, demonstrating how stereochemistry at non-bridgehead positions influences receptor selectivity .

Research Findings and Trends

  • Biological Targets: Analogs in (cannabinoid receptors), (NEK7 kinase), and (antibacterial) highlight the scaffold’s versatility .
  • SAR Trends :
    • Bromine/chlorine substituents optimize lipophilicity for CNS penetration .
    • Sulfonamides and thioethers enhance binding through polar interactions or hydrophobic effects .
  • Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () and triflate intermediates () are key methods for functionalizing the bicyclic core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.